molecular formula C21H28N2O4S2 B5107581 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide

Cat. No.: B5107581
M. Wt: 436.6 g/mol
InChI Key: XLIAFOWFSWGCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of aniline derivatives, followed by reduction to obtain the corresponding amines.

    Sulfonylation: The amines are then subjected to sulfonylation using benzenesulfonyl chloride under basic conditions to form sulfonamide intermediates.

    Acylation: The final step involves the acylation of the sulfonamide intermediates with acetic anhydride or similar reagents to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes or signaling molecules, resulting in anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(thiazol-2-yl)benzenesulfonamides: These compounds also exhibit antibacterial activity and share structural similarities with the target compound.

    Sulfonamide derivatives: Various sulfonamide derivatives with different substituents on the aromatic ring or sulfonamide group.

Uniqueness

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group and the methoxy group on the aromatic ring enhances its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-21(2,3)28-15-14-22-20(24)16-23(17-10-12-18(27-4)13-11-17)29(25,26)19-8-6-5-7-9-19/h5-13H,14-16H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIAFOWFSWGCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.